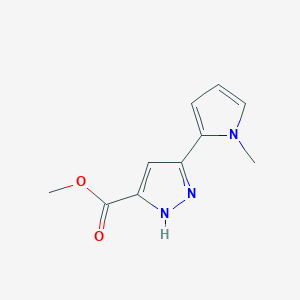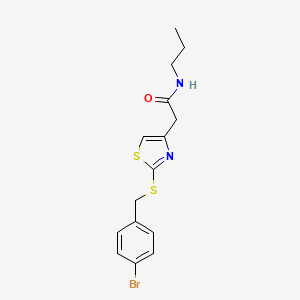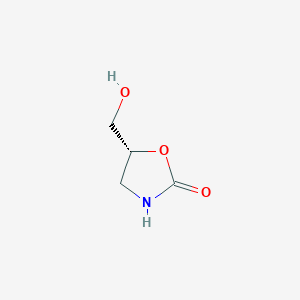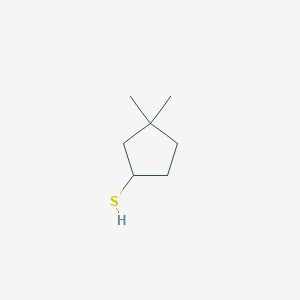
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. The reaction is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups such as amides or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Ammonia, primary amines, nitriles, under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, nitriles.
科学的研究の応用
Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
類似化合物との比較
3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Shares the pyrrole ring but differs in the presence of a pyridine ring instead of a pyrazole ring.
3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Contains a similar pyrrole ring but has an acrylic acid moiety instead of a pyrazole ring.
1-Methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of the target compound, containing the pyrrole ring and an aldehyde group.
Uniqueness: Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate is unique due to the combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound in research and development.
特性
IUPAC Name |
methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13-5-3-4-9(13)7-6-8(12-11-7)10(14)15-2/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOSDYDTJRQZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2460320.png)



![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2460326.png)

![Ethyl 4-[(5-{4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-5-yl}-1,3,4-thiadiazol-2-yl)amino]benzoate](/img/structure/B2460334.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2460335.png)
![1'-(2-ethylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2460337.png)

![methyl 2-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B2460339.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2460341.png)
